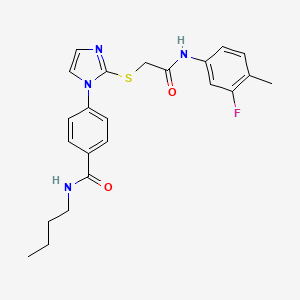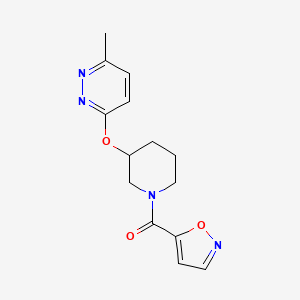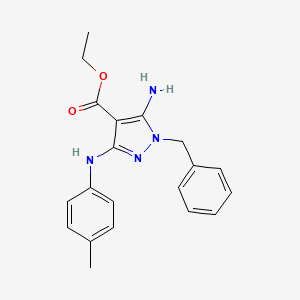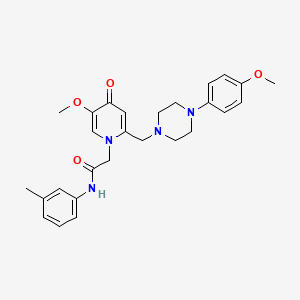
N-butyl-4-(2-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-butyl-4-(2-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide is a useful research compound. Its molecular formula is C23H25FN4O2S and its molecular weight is 440.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Angiotensin II Receptor Antagonism
N-butyl-4-(2-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide belongs to a class of compounds known for their angiotensin II receptor antagonism. This function is critical in the development of antihypertensive medications. Studies have shown that such compounds can produce a potent antihypertensive effect upon oral administration, a significant advancement over earlier series that were effective only intravenously. This discovery highlights the potential of these compounds in treating hypertension (Carini et al., 1991).
Fluorescent Probe Development
Research has explored the use of N-butyl-4-amino-1,8-naphthalimide derivatives as reaction-based fluorescent probes. These probes can discriminate thiophenols over aliphatic thiols, demonstrating utility in chemical, biological, and environmental sciences. The design affords tunable spectroscopic properties and offers enhanced selectivity and sensitivity, making it a promising tool for sensing applications in various scientific fields (Wang et al., 2012).
Antiulcer Agent Synthesis
The compound class that includes this compound has been synthesized as potential antiulcer agents. While not all compounds in this class displayed significant antisecretory activity, several demonstrated notable cytoprotective properties. This finding suggests their potential application in the treatment and prevention of ulcerative conditions (Starrett et al., 1989).
Cancer Research and Antitumor Properties
In the field of cancer research, certain derivatives of this compound have shown potent cytotoxic effects in vitro against specific cancer cell lines. The structural modifications of these compounds can lead to varied biological activities, which is crucial in the development of targeted cancer therapies (Hutchinson et al., 2001).
Cardiac Electrophysiological Activity
Studies have also revealed the cardiac electrophysiological activity of N-substituted imidazolylbenzamides, indicating their potential as selective class III agents. This class of compounds could play a significant role in developing treatments for various cardiac arrhythmias (Morgan et al., 1990).
Molecular Imaging Applications
This compound derivatives have been used in the synthesis of radiotracers for molecular imaging, particularly in positron emission tomography (PET). These compounds could significantly impact diagnostic imaging in various medical fields, including oncology and neurology (Svensson et al., 2011).
Properties
IUPAC Name |
N-butyl-4-[2-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O2S/c1-3-4-11-25-22(30)17-6-9-19(10-7-17)28-13-12-26-23(28)31-15-21(29)27-18-8-5-16(2)20(24)14-18/h5-10,12-14H,3-4,11,15H2,1-2H3,(H,25,30)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJXGWWZVWBCAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC(=C(C=C3)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2848578.png)


![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)acetamide](/img/structure/B2848581.png)


![Ethyl 2-[(4-chlorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B2848586.png)

![N-Benzyl-N-(8-oxaspiro[4.5]decan-4-yl)prop-2-enamide](/img/structure/B2848589.png)

![Tert-butyl N-[(4-amino-2-oxabicyclo[2.2.2]octan-1-yl)methyl]carbamate;hydrochloride](/img/structure/B2848592.png)
![Ethyl 7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2848594.png)

![2-Cyano-N-furan-2-ylmethyl-3-[1-(4-methoxy-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-acrylamide](/img/structure/B2848599.png)
